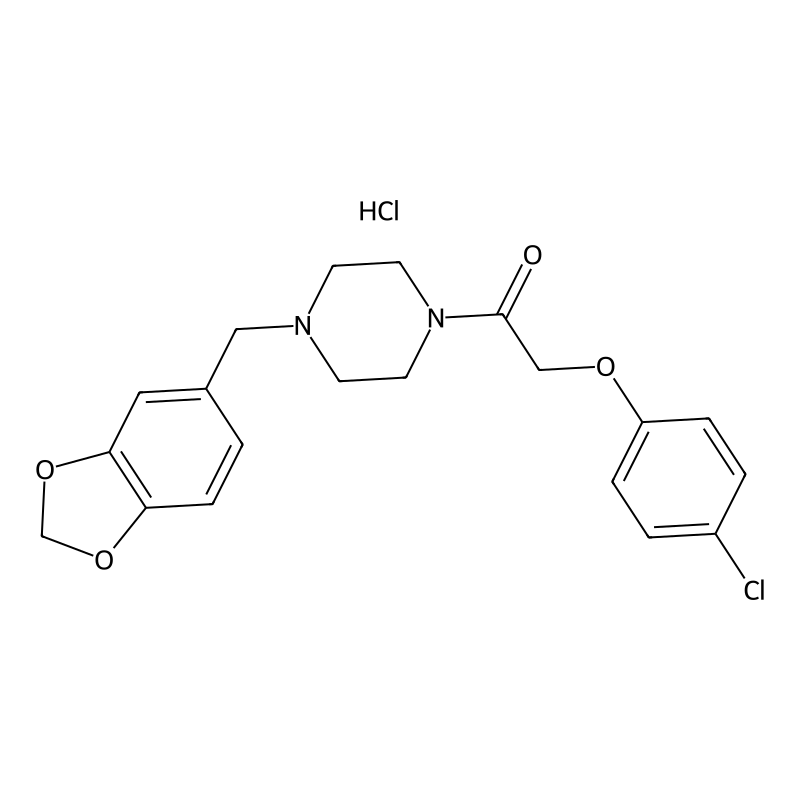

Fipexide hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Plant Biotechnology

Application Summary: Fipexide hydrochloride (FPX) has been identified as a novel chemical inducer that promotes callus formation and shoot regeneration in plants . This discovery has advanced plant biotechnology research and could be a useful tool for revealing the mechanisms of plant development and for use in plant transformation technologies .

Methods of Application: In the study, FPX was shown to act as a chemical inducer in callus formation, shoot regeneration, and Agrobacterium infection . The cellular organization of FPX-induced calli differed from those produced under auxin/cytokinin conditions . Microarray analysis revealed that the expression of approximately 971 genes was up-regulated 2-fold after a 2-day FPX treatment compared with non-treated plants .

Results or Outcomes: Among the 971 genes up-regulated by FPX treatment, 598 genes were also induced by auxin/cytokinin, whereas 373 genes were specifically expressed upon FPX treatment only . FPX was found to promote callus formations in rice, poplar, soybean, tomato, and cucumber .

Fipexide hydrochloride is a psychoactive compound belonging to the piperazine chemical class, developed in Italy in 1983. It is primarily recognized for its nootropic properties, which means it is believed to enhance cognitive functions such as memory and learning. The compound is chemically characterized as an amide formed from parachlorophenoxyacetate and methylenedioxybenzylpiperazine. Its molecular formula is , with a molecular weight of approximately 425.3 g/mol .

Fipexide hydrochloride is thought to act by inhibiting the enzyme adenylate cyclase in the striatum, a part of the brain involved in movement and cognition []. This inhibition may increase dopamine signaling, potentially improving cognitive function []. However, the exact mechanism requires further investigation.

- Oxidation: This process involves the addition of oxygen or the removal of hydrogen, often yielding carboxylic acids or other oxidation products.

- Reduction: In this reaction, hydrogen is added or oxygen is removed, potentially converting Fipexide into alcohols or other reduced forms.

- Substitution: This reaction allows for the replacement of one atom or group within the molecule with another, leading to a variety of derivatives.

Fipexide hydrochloride exhibits significant biological activity, particularly as a nootropic agent. It has been shown to enhance cognitive functions and has been utilized in treating cognitive impairments associated with aging. The compound acts on various biochemical pathways and has been noted for its ability to induce callus formation and shoot regeneration in plant studies . Its mechanism of action involves metabolization to methylenedioxybenzylpiperazine, which contributes to its psychoactive effects .

The synthesis of Fipexide hydrochloride involves several steps:

- Alkylation of Piperazine: Piperazine is alkylated with two equivalents of piperonyl chloride in the presence of cetrimonium bromide to form 1,4-bis-piperonylpiperazine.

- Base-Catalyzed Treatment: The intermediate product undergoes treatment with 4-chlorophenoxyacetic acid under basic conditions to displace one of the piperonyl groups.

- Formation of Fipexide Hydrochloride: The final product is obtained through hydrolysis and subsequent reaction with hydrochloric acid .

This multi-step synthesis highlights the complexity involved in producing this psychoactive compound.

Fipexide hydrochloride has primarily been applied in the medical field as a nootropic drug aimed at improving cognitive function in patients suffering from conditions like senile dementia. Its potential applications extend to other areas involving cognitive enhancement and neuroprotection, although its clinical use has diminished due to safety concerns .

Fipexide hydrochloride shares structural and functional similarities with several other compounds in the nootropic category. Notable comparisons include:

| Compound Name | Structural Similarities | Unique Features |

|---|---|---|

| Piracetam | Both enhance cognitive function | First synthetic nootropic developed |

| Centrophenoxine | Similar chemical structure | Used for memory enhancement |

| Aniracetam | Piperazine derivative | Potent cognitive enhancer |

| Oxiracetam | Related structure | Distinct pharmacological profile |

Fipexide's unique composition and mechanism differentiate it from these compounds while still placing it within a broader category of cognitive enhancers .

Original Synthesis Pathways

Fipexide hydrochloride (1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone hydrochloride) represents a classic example of pharmaceutical synthesis employing piperazine alkylation and nucleophilic displacement strategies [2] [3]. The original synthetic route was developed as a two-step process involving the phase transfer catalytic alkylation of piperazine followed by base-catalyzed treatment with 4-chlorophenoxyacetic acid [2].

The fundamental synthetic strategy exploits the nucleophilic properties of piperazine nitrogen atoms and utilizes selective monoalkylation to prevent the formation of undesirable 1,4-bispiperonylpiperazine intermediates [2] [3]. The original pathway begins with piperazine as the core building block, which undergoes controlled alkylation to establish the piperonyl substituent, followed by acylation with the 4-chlorophenoxyacetyl moiety [4].

Initial synthetic investigations established that direct alkylation of piperazine with piperonyl chloride in a 1:1 stoichiometric ratio could be achieved under phase transfer conditions [2] [3]. However, optimization studies revealed that excess piperonyl chloride leads to the formation of 1,4-bispiperonylpiperazine as a major byproduct, necessitating the development of controlled reaction conditions and intermediate isolation strategies [3] [4].

The original synthesis pathway demonstrates remarkable selectivity when employing cetrimonium bromide as a phase transfer catalyst, achieving controlled monoalkylation while minimizing dialkylation side reactions [3] [4]. This approach provides the 1-(1,3-benzodioxol-5-ylmethyl)piperazine intermediate in moderate to good yields with acceptable purity profiles for subsequent synthetic transformations [3].

Phase Transfer Catalysis Alkylation of Piperazine

The phase transfer catalytic alkylation represents the critical first step in Fipexide hydrochloride synthesis, employing cetrimonium bromide (cetyltrimethylammonium bromide) as the optimal phase transfer catalyst [2] [5]. This methodology enables effective transfer of piperazine from the aqueous phase to the organic phase, facilitating nucleophilic attack on piperonyl chloride [5] [6].

Optimized reaction conditions involve the use of 25.8 grams (0.3 moles) of anhydrous piperazine with 32.5 milliliters (1.8 moles) of distilled water in a 250 milliliter flask equipped with agitator, thermometer, and reflux condenser [3] [4]. The addition of 51.2 grams (0.3 moles) of piperonyl chloride is followed by 2 grams of cetyltrimethylammonium bromide with vigorous agitation [3] [4].

Temperature control proves critical for achieving optimal yields and minimizing side reactions. The reaction mixture is cooled with water to ensure the temperature does not exceed 110°C during the exothermic phase [3] [4]. Subsequently, the temperature is maintained at 130°C using an external oil bath for 90 minutes under continuous agitation [3] [4].

The phase transfer mechanism involves the quaternary ammonium cation forming ion pairs with piperazine anions, enabling transport across the phase boundary [7] [5]. The cetrimonium bromide catalyst facilitates efficient mass transfer while reducing reaction times and improving overall yields compared to traditional biphasic systems [5] [6].

Workup procedures require careful extraction protocols to isolate the desired product. After cooling, the solid mass is dissolved in 400 milliliters of 10% aqueous caustic soda solution, followed by extraction with 500 milliliters of chloroform (performed twice) [3] [4]. The combined organic extracts are washed with water and evaporated to dryness, yielding 1,4-bispiperonylpiperazine as pale yellowish-white crystals with a melting point of 155-156°C [3] [4].

Base-Catalyzed Treatment with 4-Chlorophenoxyacetic Acid

The second synthetic step involves the base-catalyzed displacement of one piperonyl group from 1,4-bispiperonylpiperazine using 4-chlorophenoxyacetic acid chloride [3] [4]. This nucleophilic acyl substitution reaction employs sodium bicarbonate as the base and benzene as the reaction solvent [3] [4].

Reaction conditions require 106.3 grams (0.3 moles) of 1,4-bispiperonylpiperazine dissolved in 750 milliliters of hot benzene in a 2,000 milliliter flask equipped with stirrer and reflux condenser [3] [4]. The addition of 38 grams (0.45 moles) of dry, powdered sodium bicarbonate is followed by cooling to ambient temperature [3] [4].

The 4-chlorophenoxyacetic acid chloride (92.3 grams, 0.45 moles, corresponding to 63 milliliters) is added slowly with continuous agitation, and the mixture is heated under reflux for 7 hours [3] [4]. This extended reaction time ensures complete conversion while maintaining selectivity for monosubstitution [3] [4].

Product isolation involves recovery of benzene by distillation at atmospheric pressure followed by evaporation of the residue to dryness under vacuum [3] [4]. The solid residue is taken up with 400 milliliters of 10% aqueous sodium hydroxide solution (1 mole), and the alkaline liquid phase is extracted twice with 600 milliliters of chloroform [3] [4].

Salt formation is achieved by vigorous agitation of the combined chloroform extracts with a solution of 200 milliliters of concentrated hydrochloric acid in 300 milliliters of water, producing an abundant white precipitate [3] [4]. After filtration under vacuum, the precipitate is treated with boiling ethanol, where fipexide hydrochloride passes into solution while dihydrochloride impurities remain undissolved and are separated by hot filtration [3] [4].

Process Optimization for p-Chlorophenoxyacetyl-Piperonylpiperazine

Process optimization studies have focused on improving yields, reducing reaction times, and enhancing product purity for the p-chlorophenoxyacetyl-piperonylpiperazine synthesis [8] [4]. Key optimization parameters include temperature control, solvent selection, catalyst loading, and reaction stoichiometry [8] [4].

Temperature optimization reveals that maintaining 60-62°C during chlorination reactions provides optimal conversion rates while minimizing thermal degradation [9]. Lower temperatures result in incomplete reactions, while higher temperatures lead to increased side product formation and reduced selectivity [9].

Solvent system optimization demonstrates that benzene provides superior results compared to alternative organic solvents for the acylation step [3] [4]. The solvent choice affects both reaction kinetics and product isolation, with benzene offering optimal solubility characteristics for both starting materials and products [3] [4].

Catalyst optimization studies indicate that cetrimonium bromide loadings of approximately 0.67% by weight relative to piperazine provide optimal performance in the phase transfer alkylation [3] [5]. Higher catalyst loadings do not significantly improve yields but increase purification complexity, while lower loadings result in reduced reaction rates and incomplete conversions [5].

Stoichiometric optimization reveals that 1.5 molar equivalents of 4-chlorophenoxyacetic acid chloride relative to 1,4-bispiperonylpiperazine provides the optimal balance between conversion efficiency and reagent economy [3] [4]. The use of excess sodium bicarbonate (1.5 equivalents) ensures complete neutralization of hydrogen chloride generated during the acylation reaction [3] [4].

Purification optimization involves recrystallization from 80% ethanol, yielding 70.2 grams of fipexide hydrochloride with 55% overall yield and a melting point of 228-230°C [3] [4]. Alternative recrystallization solvents provide lower yields or reduced purity, confirming ethanol as the optimal purification medium [3] [4].

Analytical Methods for Synthetic Process Control

Comprehensive analytical methodology is essential for monitoring synthetic progress, assessing product quality, and controlling impurity levels throughout fipexide hydrochloride synthesis [10] [11] [12]. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) represent the primary analytical techniques employed for synthetic process control [10] [11] [12].

HPLC analytical methods utilize C18 reverse-phase columns with mobile phase compositions consisting of methanol, acetonitrile, and phosphate buffer in optimized ratios [10] [11]. Typical conditions employ a Symmetry C18 column (250 × 4.6 mm, 5 μm) with a mobile phase of methanol:acetonitrile:water (67:16:17) at a flow rate of 1 milliliter per minute with UV detection at 220 nanometers [13].

Gas chromatography-mass spectrometry methods employ ultra-Inert Intuvo GC columns (HP-5MS UI, 30 meters, 250 micrometers internal diameter, 0.25 micrometers film thickness) with electron-impact mass spectra recorded in total ion monitoring mode (scan range 40-550 m/z) [14]. Retention time for fipexide is typically observed at approximately 17-19 minutes under standard GC conditions [14].

Analytical method validation includes assessment of specificity, linearity, precision, accuracy, and stability according to International Conference on Harmonisation guidelines [15] [16]. Linearity studies demonstrate correlation coefficients greater than 0.998 over concentration ranges of 10-50 micrograms per milliliter for HPLC methods [13].

Impurity monitoring focuses on detection and quantification of 1,4-bispiperonylpiperazine, 4-chlorophenoxyacetic acid, and degradation products formed during synthesis and storage [12] [14]. Limits of detection typically range from 0.1 to 1.0 microgram per milliliter for major impurities, with quantification limits of 0.3 to 3.0 micrograms per milliliter [13].

Process analytical technology incorporates real-time monitoring using near-infrared spectroscopy and in-line HPLC systems to track reaction progress and optimize synthetic parameters [15]. These advanced analytical approaches enable continuous process optimization and ensure consistent product quality throughout commercial manufacturing operations [15].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

34161-23-4

Wikipedia

Dates

2: Genkova-Papazova MG, Lazarova-Bakarova MB. Piracetam and fipexide prevent PTZ-kindling-provoked amnesia in rats. Eur Neuropsychopharmacol. 1996 Nov;6(4):285-90. PubMed PMID: 8985711.

3: Bompani R, Scali G. Fipexide, an effective cognition activator in the elderly: a placebo-controlled, double-blind clinical trial. Curr Med Res Opin. 1986;10(2):99-106. PubMed PMID: 3519097.